![molecular formula C7H4F3NO3 B565487 4-(Trifluoromethoxy)nitrobenzene-15N CAS No. 1246818-41-6](/img/structure/B565487.png)
4-(Trifluoromethoxy)nitrobenzene-15N
Overview
Description
4-(Trifluoromethoxy)nitrobenzene-15N is a biochemical used for proteomics research . It has a molecular formula of C7H4F3(15N)O3 and a molecular weight of 208.10 .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)nitrobenzene-15N consists of a benzene ring substituted with a nitro group and a trifluoromethoxy group . The exact spatial arrangement of these groups could not be found in the available resources.Physical And Chemical Properties Analysis
4-(Trifluoromethoxy)nitrobenzene-15N has a molecular weight of 208.1 and a molecular formula of C7H4F3 15 NO3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Nitration Studies
Nitration of various aromatic compounds, including dimethoxybenzenes and mesitylene, with 15N-labelled nitric acid has been studied. These studies, such as the one conducted by Lehnig (1996), reveal insights into the nitration processes and radical formation involved in chemical reactions (Lehnig, 1996).
Oxidation and Reduction Reactions
Research has focused on the regioselective oxidation of nitrobenzene to nitrophenols, demonstrating the interaction between nitrobenzene and polyoxometalates, as studied by Khenkin, Weiner, and Neumann (2005). Additionally, the reduction of nitrobenzenes with different substituents has been analyzed using various methods, providing insights into the photoreduction process and polymerization reactions (Khenkin et al., 2005), (Norambuena et al., 2004).
Spectroscopic Analysis
NMR spectroscopic analysis of 15N-nitrobenzene, as conducted by Ernst, Lustig, and Wray (1976), provides valuable data on coupling constants and the molecular structure of nitrobenzene derivatives (Ernst et al., 1976).
Isotope Separation and Enrichment
Stevenson et al. (1986) explored the concept of isotope separation through electron exchange equilibria, finding that 15N-nitrobenzene has a higher affinity for solvated electrons than its 14N counterpart, which is crucial for isotopic enrichment in scientific applications (Stevenson et al., 1986).
Surface Chemistry and Catalysis
Studies like that of Adenier et al. (2005) have shown the spontaneous formation of multilayer coatings of nitrophenyl groups on various surfaces without electrochemical induction, a process crucial in surface chemistry and material science (Adenier et al., 2005).
Catalytic Reduction
Research on the catalytic performance of mesoporous materials in the hydrogenation of nitrobenzene, as demonstrated by Liu et al. (2010), highlights the application of 15N-nitrobenzene derivatives in catalysis (Liu et al., 2010).
Environmental Science
Research on nitrobenzene biodegradation pathways, like the work by Hofstetter et al. (2008), reveals the potential environmental impact and treatment strategies for nitrobenzene pollutants (Hofstetter et al., 2008).
Pollutant Detection
Innovative methods for detecting environmental pollutants, such as the recognition of water pollutants by luminescent MOFs, as studied by Ghosh et al. (2015), are also crucial applications of nitrobenzene derivatives (Ghosh et al., 2015).
Safety and Hazards
4-(Trifluoromethoxy)nitrobenzene-15N should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of contact, wash off with soap and plenty of water and consult a doctor .
properties
IUPAC Name |
1-[oxido(oxo)(15N)(15N)azaniumyl]-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H/i11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEIKVUMDBCCRW-KHWBWMQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[15N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)nitrobenzene-15N |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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